N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and pyridine
Properties
Molecular Formula |
C24H16N4O3S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H16N4O3S2/c29-21(16-10-12-25-13-11-16)26-28-23(31)20(33-24(28)32)19-17-8-4-5-9-18(17)27(22(19)30)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,29)/b20-19- |
InChI Key |
NLUQMCXWEPTESY-VXPUYCOJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)NC(=O)C5=CC=NC=C5)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)NC(=O)C5=CC=NC=C5)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring. The final step involves the coupling of the thiazolidine derivative with the pyridine carboxamide.
Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting a thiourea derivative with a haloketone under basic conditions.
Coupling Reaction: The final coupling reaction involves the reaction of the thiazolidine derivative with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The thiazolidin-4-one core enables participation in condensation reactions with aldehydes, amines, or ketones to form fused heterocycles. For example:
-
Schiff base formation : Reactivity at the C=O and C=S positions allows condensation with primary amines to form imine derivatives. In analogous compounds, this reaction occurs under reflux in ethanol or methanol, yielding products with enhanced biological activity .
-
Cycloaddition : The thiazolidinone ring can undergo [3+2] cycloaddition with dipolarophiles like acetylenes, forming bicyclic structures .
Table 1: Condensation Reactions of Thiazolidin-4-one Derivatives
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Reflux in ethanol, 6–8 hrs | 5-Arylidene-thiazolidinone | 75–85% | |
| Hydrazine hydrate | Acetic acid, 70°C | Thiazolo[3,2-b] triazole | 68% |
Nucleophilic Substitution
The thioxo (C=S) group undergoes nucleophilic substitution with agents like alkyl halides or amines:
-
Alkylation : Reaction with methyl iodide in basic media replaces the thioxo sulfur with alkyl groups, forming thioether derivatives. This modification enhances lipophilicity and antimicrobial activity .
-
Aminolysis : Treatment with amines (e.g., aniline) in DMF yields thiourea analogs, which show improved enzyme inhibition profiles .
Oxidation and Reduction
-
Oxidation : The thioxo group oxidizes to sulfonyl (SO₂) using H₂O₂/WO₃, altering electronic properties and bioactivity. For example, sulfonated derivatives exhibit increased antitubulin activity .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond in the indole moiety, generating saturated analogs with retained anticancer activity.
Functionalization of the Pyridine Carboxamide Group
The pyridine-4-carboxamide substituent participates in:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding pyridine-4-carboxylic acid and amine byproducts. This reaction is critical for prodrug design.
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the pyridine ring, enhancing binding affinity to kinase targets.
Table 2: Pyridine Carboxamide Modifications
| Reaction Type | Reagent/Catalyst | Application | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 hrs | Prodrug activation | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Kinase inhibitor development |
Interaction with Biological Targets
While not classical chemical reactions, the compound’s interactions with enzymes involve:
-
Covalent binding : The thioxo group forms disulfide bonds with cysteine residues in proteins (e.g., tubulin), inhibiting polymerization .
-
Hydrogen bonding : The pyridine carboxamide engages in H-bonding with ATP-binding pockets of kinases, as seen in analogs with IC₅₀ values <1 µM against cancer cell lines .
Comparative Reactivity with Structural Analogs
Table 3: Reactivity Comparison with Analogous Compounds
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research:
- Mechanism of Action : The thiazolidinone moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. Research indicates that modifications at the C5 position significantly affect the anticancer activity of thiazolidinone derivatives .
-
Case Studies :
- A study demonstrated that thiazolidinone derivatives exhibited potent cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines. The structure–activity relationship (SAR) indicated that certain substituents enhance selectivity and potency against these cancer types .
- Another investigation reported that a series of thiazolidinone derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting their potential as lead compounds for drug development .
Anticonvulsant Properties
The compound also exhibits anticonvulsant properties, making it relevant for neurological studies:
- Mechanism of Action : The indole and thiazolidinone components are believed to modulate neurotransmitter systems, which could help in controlling seizures .
-
Case Studies :
- Research involving thiazole-integrated compounds identified significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg, showcasing the potential of these derivatives for treating epilepsy .
- SAR analysis highlighted that specific structural modifications lead to enhanced anticonvulsant efficacy, emphasizing the importance of molecular design in drug development .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules:
- Synthetic Routes : Various synthetic strategies including one-pot reactions and multistep synthesis have been employed to generate new thiazolidinone derivatives from this compound. These methods often involve the modification of the thiazolidine core to enhance pharmacological profiles .
Hybrid Pharmacophore Design
The incorporation of different pharmacophores into the thiazolidinone framework allows for the development of hybrid molecules with improved bioactivity:
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of indole, thiazolidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.4 g/mol. The compound features a thiazolidinone core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 348.4 g/mol |
| Boiling Point | 500.2 ± 60.0 °C (Predicted) |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.15 ± 0.10 (Predicted) |
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. For instance, thiazolidinone derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated that similar thiazolidinone derivatives can induce G0/G1 or G2/M cell cycle arrest in cancer cells, suggesting that these compounds may disrupt the normal cell cycle progression necessary for tumor growth .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell survival and proliferation pathways, including Bcl-2 family proteins . Compounds with similar structures have shown to interact with these proteins primarily through hydrophobic contacts, enhancing their potential as anticancer agents .
Antimicrobial Activity
Thiazolidinone derivatives have also shown promise as antimicrobial agents. The presence of specific functional groups within the thiazolidinone framework enhances their activity against various pathogens:
- Broad-Spectrum Activity : Some derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Evren et al. (2019) : Developed novel thiazolidinone derivatives which exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values in the low micromolar range .
- Thiazolidinone Derivatives : A study showed that certain thiazolidinone derivatives could inhibit tumor growth in vivo models significantly compared to control groups .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions impact yield?
Answer:
The synthesis involves multi-step heterocyclic chemistry, leveraging Appel’s Salt (4,5-dichloro-1,2,3-dithiazolium chloride) as a key intermediate. A critical step is the reaction of aminoazines with Appel’s Salt to form the dithiazole core. For example, pyridin-3-amine derivatives react with Appel’s Salt in dichloromethane at 0°C to yield N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine precursors . Subsequent functionalization of the indol-3-ylidene moiety requires careful optimization of bases (e.g., DBU) and solvents (e.g., THF) to avoid side reactions. Yields vary significantly with substituent positioning: pyridin-3-yl derivatives achieve 75% yield under reflux, while pyridin-4-yl analogs show trace products under similar conditions .
Advanced: How can contradictory reaction yields (e.g., 75% vs. trace) for positional isomers of pyridine substituents be resolved?
Answer:
The disparity arises from steric and electronic effects. Pyridin-3-yl derivatives (e.g., 2-Cl-pyridin-3-yl) exhibit higher yields (75–85%) due to favorable resonance stabilization of intermediates and reduced steric hindrance. In contrast, pyridin-4-yl isomers lack conjugation pathways, leading to lower reactivity. To resolve contradictions:
- Electronic tuning : Introduce electron-withdrawing groups (e.g., Cl) at meta positions to enhance electrophilicity.
- Solvent optimization : Polar aprotic solvents (DMF) improve solubility of bulky intermediates.
- Temperature control : Gradual warming (0°C → RT) minimizes decomposition of sensitive intermediates .
Basic: What spectroscopic techniques are most reliable for confirming the Z-configuration of the exocyclic double bond?
Answer:
The Z-configuration is confirmed via:
- ¹H NMR : Coupling constants (J = 12–14 Hz) between the indole C-H and thiazolidinone carbonyl group.
- NOESY : Cross-peaks between the benzyl proton and pyridine ring protons indicate spatial proximity consistent with the Z-isomer.
- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) validate the tautomeric state .
Advanced: What computational and experimental strategies are used to establish structure-activity relationships (SAR) for antitumor activity?
Answer:
SAR studies focus on modifying the indole and pyridine moieties:
- Substituent screening : Replace the benzyl group with electron-deficient aryl rings (e.g., 4-Cl-phenyl) to enhance cytotoxicity.
- Docking simulations : Molecular modeling against kinase targets (e.g., EGFR) identifies critical hydrogen bonds between the pyridine carboxamide and ATP-binding pockets.
- In vitro assays : MTT-based viability tests on cancer cell lines (e.g., HeLa) reveal IC₅₀ values correlated with substituent lipophilicity (logP) .
Basic: How is regioselectivity achieved during the formation of the indol-3-ylidene moiety?
Answer:
Regioselectivity is controlled by:
- Base selection : DBU promotes deprotonation at the indole C3 position, favoring the desired Z-configuration.
- Solvent polarity : Low-polarity solvents (toluene) stabilize the transition state for cyclization over competing pathways.
- Temperature : Slow addition of reagents at –10°C minimizes kinetic byproducts .
Advanced: How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
Answer:
The thioxo-thiazolidinone core is prone to hydrolysis in aqueous media. Mitigation strategies include:
- Prodrug design : Mask the thioxo group as a thioether to enhance plasma stability.
- Microsomal assays : Liver microsome studies identify CYP450-mediated oxidation hotspots (e.g., benzyl C-H bonds).
- pH-dependent degradation : Buffered solutions (pH 7.4) show <10% degradation over 24 hours, whereas acidic conditions (pH 2.0) accelerate breakdown .
Basic: What analytical methods are recommended for purity assessment during scale-up synthesis?
Answer:
- HPLC : Use a C18 column (e.g., Purospher® STAR) with a gradient of acetonitrile/water (0.1% TFA) to resolve positional isomers.
- LC-MS : High-resolution mass spectrometry confirms molecular ion peaks ([M+H]⁺) and detects trace impurities (<0.1%).
- Elemental analysis : Carbon/nitrogen ratios validate stoichiometry .
Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. antitumor) be rationalized for structural analogs?
Answer:
Divergent activities arise from target selectivity:
- Antimicrobial activity : Correlates with dithiazole-mediated disruption of bacterial membrane integrity (e.g., S. aureus).
- Antitumor activity : Depends on pyridine carboxamide interactions with intracellular kinases (e.g., MAPK).
To resolve conflicts: - Targeted assays : Use knockout bacterial strains or kinase-inactive mutant cell lines to isolate mechanisms.
- SAR bifurcation : Design analogs with substituents favoring one activity (e.g., lipophilic groups for antitumor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
